molecular formula C11H10FNO3 B4389413 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione

1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione

Cat. No. B4389413
M. Wt: 223.20 g/mol
InChI Key: NKBLURRNMUEANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FPOP and has been found to possess unique properties that make it a promising candidate for various laboratory experiments.

Mechanism of Action

FPOP is a small molecule that can react with amino acid residues in proteins, leading to the formation of covalent bonds. This covalent modification can be used to study protein structure and interactions. FPOP can also be used to selectively modify specific amino acid residues in proteins, providing a powerful tool for studying protein function.
Biochemical and Physiological Effects
FPOP has been found to have minimal effects on the biochemical and physiological properties of proteins. It has been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for studying protein structure and function.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPOP is its ability to selectively modify specific amino acid residues in proteins. This allows for precise control over the modification of proteins, providing a powerful tool for studying protein function. FPOP is also relatively easy to synthesize and has been shown to be non-toxic and non-immunogenic.
One limitation of FPOP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, FPOP can be difficult to work with due to its reactivity and sensitivity to pH and temperature.

Future Directions

There are several potential future directions for the use of FPOP in scientific research. One area of interest is the development of new methods for using FPOP to study protein structure and interactions. Additionally, FPOP could be used in combination with other techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to gain a more comprehensive understanding of protein structure and function.
Conclusion
In conclusion, 1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione (FPOP) is a promising chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool for studying protein structure and function. While there are limitations to its use, FPOP has the potential to contribute to significant advancements in the field of scientific research.

Scientific Research Applications

FPOP has been extensively studied for its potential applications in various scientific research fields. It has been used as a cross-linking agent in mass spectrometry-based proteomics to identify protein-protein interactions. FPOP has also been used as a probe to study protein structure and dynamics through hydrogen-deuterium exchange mass spectrometry.

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLURRNMUEANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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